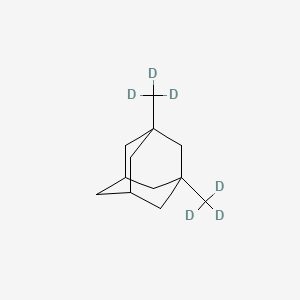

1,3-Dimethyladamantane-d6

Beschreibung

Significance of Adamantane (B196018) Scaffolds in Organic and Materials Chemistry

Adamantane, a tricyclic hydrocarbon with a cage-like structure resembling a diamondoid, is a cornerstone building block in modern chemistry. wikipedia.org Its discovery in 1933 opened up a new chapter in the study of polyhedral organic compounds. wikipedia.org The unique three-dimensional structure of adamantane imparts a combination of desirable properties, including high rigidity, thermal stability, and lipophilicity. worldscientific.comnih.gov These characteristics make the adamantane scaffold a valuable component in a wide array of applications.

In the realm of organic and medicinal chemistry, the adamantane moiety is frequently incorporated into drug molecules to enhance their therapeutic properties. worldscientific.com Its rigid structure can serve as a robust anchor for pharmacophores, influencing binding affinity and selectivity for biological targets. nih.gov Furthermore, the lipophilic nature of adamantane can improve a drug's ability to cross cellular membranes. nih.gov

The applications of adamantane extend into materials science, where its derivatives are used to create advanced polymers with enhanced thermal stability and mechanical properties. nih.gov For instance, adamantane-containing polyurethanes have been developed as shape memory materials. nih.gov The cage-like structure of adamantane also allows for its use in nanotechnology as a molecular building block for the self-assembly of nanostructures. researchgate.net In the field of catalysis, adamantyl groups are incorporated into ligand design to influence the stereoelectronic properties of organometallic and organocatalysts. uq.edu.au

Research Scope and Focus on 1,3-Dimethyladamantane-d6 and its Isotopologues

This article will now narrow its focus to a specific deuterated adamantane derivative: This compound . This compound is an isotopologue of 1,3-dimethyladamantane (B135411), where the six hydrogen atoms of the two methyl groups are replaced with deuterium (B1214612). vsquarelifescience.com

The non-deuterated parent compound, 1,3-dimethyladamantane, is a key intermediate in the synthesis of various pharmaceuticals. guidechem.comsolubilityofthings.com Consequently, its deuterated counterpart, this compound, has emerged as a crucial building block in the synthesis of deuterated active pharmaceutical ingredients. A notable example is its use as a key intermediate in the synthesis of Memantine-d6 hydrochloride, a deuterated version of the drug used in the management of Alzheimer's disease. ciac.jl.cn The synthesis of this compound itself is a multi-step process, often involving the use of a deuterated Grignard reagent like methyl-d3 magnesium iodide to introduce the deuterated methyl groups onto the adamantane core. ciac.jl.cn

The primary application of this compound in research is for the preparation of isotopically labeled internal standards for use in pharmacokinetic studies and clinical trials. ciac.jl.cn For instance, Memantine-d6 HCl, synthesized from this compound, serves as an ideal internal standard for the accurate quantification of memantine (B1676192) in biological samples using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). ciac.jl.cn

Research in this area also extends to other related isotopologues, such as 1-Bromo-3,5-dimethyladamantane-d6 (B562675), which can also serve as a precursor in the synthesis of other deuterated adamantane derivatives. synzeal.com The study of these specific deuterated molecules underscores the practical application of the principles of isotopic labeling in advancing analytical chemistry and pharmaceutical development.

Data Tables

Table 1: Properties of 1,3-Dimethyladamantane and its d6 Isotopologue

| Property | 1,3-Dimethyladamantane | This compound |

| Chemical Formula | C₁₂H₂₀ | C₁₂H₁₄D₆ |

| Molecular Weight | 164.29 g/mol nih.gov | 170.32 g/mol pharmaffiliates.com |

| CAS Number | 702-79-4 nih.gov | 1189501-17-4 pharmaffiliates.com |

| Appearance | Colorless solid or liquid guidechem.comnih.gov | Colorless Liquid pharmaffiliates.com |

| Synonyms | Adamantane, 1,3-dimethyl- nih.gov | 1,3-bis(trideuteriomethyl)adamantane clearsynth.com |

Note: Data sourced from multiple chemical suppliers and databases. Appearance can vary based on purity and conditions.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-bis(trideuteriomethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNOIUTVJRWADX-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C12CC3CC(C1)CC(C3)(C2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dimethyladamantane D6 and Deuterium Labeled Analogues

Strategic Incorporation of Deuterium (B1214612) into Adamantane (B196018) Derivatives

The introduction of deuterium into the adamantane scaffold requires careful consideration of regioselectivity and the stability of the isotopic label throughout the synthetic sequence. The timing and method of deuterium incorporation are paramount to achieving the desired isotopic purity and yield.

Regioselective Deuteration Techniques

Achieving regioselective deuteration of the adamantane core is a significant synthetic hurdle. One potential strategy involves the use of hydrogen-deuterium (H-D) exchange reactions on a pre-formed 1,3-dimethyladamantane (B135411) skeleton. While direct C-H activation and subsequent deuteration can be challenging due to the inert nature of the adamantane C-H bonds, acid-catalyzed exchange in the presence of a suitable deuterium source, such as deuterated sulfuric acid (D₂SO₄) or deuterated water (D₂O) under specific conditions, could potentially lead to the exchange of hydrogens at the bridgehead positions. However, controlling the regioselectivity to exclusively deuterate the two methyl groups to form 1,3-Dimethyladamantane-d6 (where both methyl groups are -CD₃) would likely require a multi-step approach starting from precursors that already contain the deuterated methyl groups.

A more controlled approach would involve building the adamantane skeleton from smaller, pre-deuterated fragments. However, a more common and direct strategy for compounds like this compound would be the introduction of deuterated methyl groups onto a pre-existing adamantane core or a precursor that can be cyclized to form the adamantane cage. For instance, the use of deuterated methylating agents (e.g., CD₃I or (CD₃)₂SO₄) in reactions with suitable adamantane precursors would ensure the specific incorporation of the -CD₃ groups.

Multistep Synthesis Approaches for this compound

A multistep synthesis is the most plausible route for the preparation of this compound with high isotopic purity. This approach allows for the controlled introduction of deuterium at specific positions and subsequent functionalization of the adamantane core.

The Ritter reaction is a powerful method for the amination of tertiary carbons, a characteristic feature of the bridgehead positions of the adamantane cage. mdpi.comwikipedia.org A plausible synthetic route to a deuterated amino-adamantane derivative could involve the reaction of a deuterated 1,3-dimethyladamantane precursor bearing a hydroxyl or bromo group at a bridgehead position with a nitrile in the presence of a strong acid.

For instance, if a deuterated precursor such as 1-bromo-3,5-dimethyladamantane-d6 (B562675) were available, it could undergo a Ritter reaction with acetonitrile (B52724) to yield N-(3,5-dimethyladamantyl-d6)-acetamide. Subsequent hydrolysis of the amide would then provide the corresponding amine. An electrochemical Ritter-type amination has been reported, which allows for the incorporation of a C-deuterated acetylamino group using deuterated acetonitrile. nih.gov Although this was not demonstrated on an adamantane substrate, it presents a potential methodology.

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| 1-Bromo-3,5-dimethyladamantane-d6 | Acetonitrile | H₂SO₄ | N-(3,5-dimethyladamantyl-d6)acetamide |

Subsequent hydrolysis of the resulting amide would yield 1-amino-3,5-dimethyladamantane-d6.

Direct amination of a deuterated bromo-adamantane precursor offers another viable route. The synthesis of 1-bromo-3,5-dimethyladamantane (B142378) from 1,3-dimethyladamantane has been described, involving bromination with elemental bromine. chemicalbook.com A similar approach could be envisioned for a deuterated analogue.

Once the deuterated bromo-adamantane is obtained, amination can be achieved through various methods. For instance, reaction with urea (B33335) has been shown to produce memantine (B1676192) hydrochloride from 1-bromo-3,5-dimethyladamantane. researchgate.net Applying this to a deuterated substrate would be a direct method for introducing the amino group.

A proposed reaction sequence is as follows:

Bromination: this compound is reacted with bromine to yield 1-bromo-3,5-dimethyladamantane-d6.

Amination: The resulting bromo derivative is then reacted with an aminating agent, such as urea or ammonia, to introduce the amino group at the bridgehead position, yielding 1-amino-3,5-dimethyladamantane-d6.

The following table summarizes a potential amination reaction:

| Reactant | Aminating Agent | Solvent | Product |

| 1-Bromo-3,5-dimethyladamantane-d6 | Urea | Diphenyl ether | 1-Amino-3,5-dimethyladamantane-d6 |

Advanced Functionalization of Deuterated Adamantane Core Structures

The introduction of deuterium into the adamantane core opens up possibilities for creating a range of deuterated adamantane derivatives for various research applications. Starting from a key intermediate like this compound or its functionalized analogues, further chemical transformations can be performed.

For example, the amino group of a deuterated amino-adamantane can be a handle for further functionalization, such as acylation, alkylation, or conversion to other functional groups. The stability of the deuterium labels during these subsequent reactions is a critical consideration. Generally, C-D bonds are stronger than C-H bonds, which often imparts kinetic stability to the deuterated positions during chemical transformations.

Optimization of Synthetic Pathways for Isotopic Purity and Yield

The successful synthesis of this compound hinges on the optimization of each reaction step to maximize both the chemical yield and the isotopic purity of the final product.

Key considerations for optimization include:

Choice of Deuterating Agent: The isotopic enrichment of the final product is directly dependent on the isotopic purity of the deuterating agent used in the initial labeling step.

Reaction Conditions: Temperature, reaction time, and catalyst choice can influence the extent of any H-D exchange side reactions, which could potentially scramble the deuterium label. Mild reaction conditions are often preferred to minimize such exchanges.

Purification Techniques: Chromatographic purification methods are essential to separate the desired deuterated product from any partially deuterated or non-deuterated byproducts.

Analytical Monitoring: Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for determining the isotopic enrichment and confirming the position of the deuterium labels at each stage of the synthesis. researchgate.net

By carefully controlling these parameters, it is possible to develop a robust and efficient synthesis of this compound with high isotopic purity, suitable for its intended applications in scientific research.

Spectroscopic Characterization and Advanced Analytical Applications of 1,3 Dimethyladamantane D6

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Adamantanes

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of isotopically labeled compounds. For 1,3-Dimethyladamantane-d6, a combination of proton (¹H), carbon-13 (¹³C), and deuterium (B1214612) (²H) NMR provides a comprehensive understanding of its molecular structure and isotopic integrity.

Proton (¹H) NMR Spectroscopy for Structural and Isotopic Purity Assessment

Proton NMR spectroscopy of this compound is primarily used to confirm the structure of the adamantane (B196018) cage and to assess the isotopic purity of the methyl groups. In a fully deuterated sample, the characteristic signals from the methyl protons would be absent. The presence of any residual proton signals in the methyl region would indicate incomplete deuteration. The adamantane cage protons, however, will produce a series of complex multiplets, consistent with the rigid, polycyclic structure.

The isotopic purity can be quantitatively assessed by comparing the integration of the residual methyl proton signals to the integration of the adamantane cage proton signals. A high isotopic purity is indicated by a very low or non-existent integral for the methyl proton region.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.1-1.3 | m | Adamantane CH₂ |

| ~1.4-1.6 | m | Adamantane CH₂ |

| ~1.7 | br s | Adamantane CH |

| ~2.1 | br s | Adamantane CH |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The absence of a signal around 0.8-1.0 ppm, where the methyl protons of the non-deuterated compound appear, would confirm high isotopic purity.

Carbon-¹³C NMR Spectroscopy for Skeletal and Positional Analysis

Carbon-13 NMR spectroscopy provides detailed information about the carbon skeleton of this compound. The spectrum will show distinct signals for the quaternary carbons at positions 1 and 3, the methine carbons, and the methylene (B1212753) carbons of the adamantane cage. A key feature in the ¹³C NMR spectrum of the deuterated compound is the splitting of the methyl carbon signal into a multiplet due to coupling with the attached deuterium atoms (C-D coupling). This multiplet, typically a septet for a -CD₃ group, serves as a direct confirmation of the location of the deuterium labels.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (due to C-D coupling) | Assignment |

| ~29 | septet | -CD₃ |

| ~30 | s | C1, C3 (quaternary) |

| ~40 | s | Adamantane CH |

| ~50 | s | Adamantane CH₂ |

Note: The chemical shifts are approximate. The observation of a septet for the methyl carbon is a definitive indicator of the -CD₃ group.

Deuterium (²H) NMR Spectroscopy for Isotopic Site Specificity Determination

Deuterium NMR spectroscopy is a direct method to observe the deuterium nuclei within a molecule. For this compound, a single resonance in the ²H NMR spectrum would be expected, corresponding to the six equivalent deuterium atoms of the two -CD₃ groups. The chemical shift in the ²H NMR spectrum is analogous to that in the ¹H NMR spectrum but is specific to deuterium. This technique is highly valuable for confirming the site-specificity of the isotopic labeling, ensuring that the deuterium atoms are located exclusively on the methyl groups and have not been scrambled to other positions on the adamantane cage during synthesis.

Mass Spectrometry (MS) Techniques for Deuterium-Labeled Compound Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For isotopically labeled compounds like this compound, MS is crucial for confirming the incorporation of deuterium and for quantitative applications.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₁₂H₁₄D₆), the expected exact mass will be significantly different from its non-deuterated analog (C₁₂H₂₀). This difference allows for unambiguous confirmation of the presence of the six deuterium atoms.

Table 3: Comparison of Exact Masses for 1,3-Dimethyladamantane (B135411) and its d6-Isotopologue

| Compound | Molecular Formula | Exact Mass (Da) |

| 1,3-Dimethyladamantane | C₁₂H₂₀ | 164.1565 |

| This compound | C₁₂H₁₄D₆ | 170.1942 |

The experimentally determined accurate mass from HRMS should closely match the theoretical exact mass for C₁₂H₁₄D₆, providing definitive evidence of the compound's identity and isotopic composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Applications

Gas chromatography-mass spectrometry is a widely used technique for the separation and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is the primary method for its use as an internal standard in quantitative analyses of analogous compounds, such as the pharmaceutical drug memantine (B1676192).

The gas chromatogram provides a retention time that is characteristic of the compound. The mass spectrometer then fragments the molecule in a reproducible manner, generating a unique mass spectrum. The mass spectrum of the non-deuterated 1,3-dimethyladamantane shows a molecular ion peak at m/z 164 and characteristic fragment ions. nih.gov For this compound, the molecular ion peak is expected at m/z 170. The fragmentation pattern will be similar to the non-deuterated compound, but the fragment ions containing the deuterated methyl groups will be shifted by 3 or 6 mass units. For instance, the loss of a methyl group (-CH₃) from the non-deuterated compound results in a fragment at m/z 149. nih.gov For the deuterated analog, the loss of a deuterated methyl group (-CD₃) would result in a fragment at m/z 152.

This mass shift is the basis for its use as an internal standard. By adding a known amount of this compound to a sample containing the non-deuterated analyte, the ratio of the analyte's signal to the internal standard's signal can be used to accurately quantify the analyte, correcting for variations in sample preparation and instrument response. A related compound, Memantine-d6, is used as an internal standard for memantine analysis, where the mass transition from m/z 186.1 to m/z 169.2 is monitored. nih.gov A similar strategy would be employed for this compound.

Table 4: Expected Key Mass Fragments in GC-MS for 1,3-Dimethyladamantane and its d6-Isotopologue

| Fragment | 1,3-Dimethyladamantane (m/z) | This compound (m/z) |

| [M]⁺ | 164 | 170 |

| [M-CH₃]⁺ / [M-CD₃]⁺ | 149 | 152 |

Fragmentation Pathway Analysis of Deuterated Adamantanes

The mass spectrometric fragmentation of adamantane and its derivatives is characterized by the stability of the adamantane cage, which influences the fragmentation pathways. In the electron ionization (EI) mass spectrum of 1,3-dimethyladamantane, the molecular ion (M+) is typically observed, and its fragmentation pattern is dominated by the loss of alkyl groups and rearrangements of the adamantane core. For this compound (C12H14D6), the molecular weight is 170.3 g/mol .

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion [M]•+ at m/z 170. A primary fragmentation pathway involves the loss of one of the deuterated methyl groups (-CD3), leading to a prominent peak. The stability of the resulting tertiary carbocation on the adamantane cage drives this fragmentation.

A proposed fragmentation pathway is as follows:

Formation of the Molecular Ion: C12H14D6 + e- → [C12H14D6]•+ (m/z 170)

Loss of a Deuterated Methyl Radical: The most favorable initial fragmentation is the cleavage of a C-C bond to lose a deuterated methyl radical (•CD3). This results in a stable tertiary adamantyl cation. [C12H14D6]•+ → [C11H14D3]+ + •CD3 (m/z 152)

Further Fragmentation: The [C11H14D3]+ ion can undergo further fragmentation. This can involve the loss of ethene (C2H4) or propene (C3H6) through complex rearrangements of the cage structure, which is a characteristic fragmentation pattern for adamantanes.

Based on the fragmentation of non-deuterated 1,3-dimethyladamantane, where the base peak is often observed at m/z 149 (loss of a methyl group), the corresponding peak for the d6 analogue would be shifted. The NIST Mass Spectrometry Data Center reports the most abundant peak for 1,3-dimethyladamantane at an m/z of 149. nih.gov

A comparison of the expected major fragments for the non-deuterated and deuterated compounds is presented below:

| Fragment Ion | Proposed Structure | m/z (1,3-Dimethyladamantane) | m/z (this compound) |

| [M-CH3]+ / [M-CD3]+ | Adamantyl cation with one methyl group | 149 | 152 |

| [M-CH3-C2H4]+ / [M-CD3-C2H4]+ | Rearranged adamantyl fragment | 121 | 124 |

| [M-CH3-C3H6]+ / [M-CD3-C3H6]+ | Rearranged adamantyl fragment | 107 | 110 |

| [C7H9]+ | Toluene-like fragment | 93 | 93 |

This table is generated based on typical adamantane fragmentation patterns and the specific structure of this compound.

Chromatographic Separations for Isotopic Purity and Mixture Analysis

Chromatographic techniques are essential for the separation of this compound from its non-deuterated counterpart, other isomers, and impurities, as well as for the determination of its isotopic purity. Both gas chromatography (GC) and liquid chromatography (LC) can be employed for these purposes.

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds like this compound. The separation is typically achieved on a non-polar or semi-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase.

Key considerations for GC analysis include:

Column Selection: A long capillary column (e.g., 30-60 meters) with a narrow internal diameter and a thin film of the stationary phase will provide the high resolution required to separate closely related isomers.

Temperature Programming: A programmed temperature ramp from a lower initial temperature to a higher final temperature allows for the efficient elution of analytes with a range of volatilities.

Isotopic Purity Determination: In GC-MS, the mass spectrometer can distinguish between this compound and any residual non-deuterated 1,3-dimethyladamantane based on their different molecular weights (170 vs. 164). By integrating the peak areas of the corresponding mass chromatograms (e.g., for m/z 170 and m/z 164), the isotopic purity can be accurately calculated. It is a common phenomenon that deuterated compounds elute slightly earlier than their non-deuterated analogs in GC. nih.gov

High-Performance Liquid Chromatography (HPLC):

While GC is often preferred for adamantane derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) can also be utilized. researchgate.net

Stationary Phase: An octadecyl-silica (C18) or octyl-silica (C8) column is suitable for the separation of these non-polar compounds.

Mobile Phase: A mixture of organic solvents, such as acetonitrile (B52724) or methanol, with water is typically used as the mobile phase. The high organic content in the mobile phase will be necessary to elute the highly non-polar adamantane derivatives.

Detection: A UV detector is not suitable as adamantanes lack a chromophore. Therefore, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would be required for detection.

Mechanistic Organic Chemistry and Kinetic Isotope Effect Studies Involving 1,3 Dimethyladamantane D6

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone technique for unraveling reaction mechanisms. Since deuterium (²H) and protium (B1232500) (¹H) have nearly identical electronic properties, substituting one for the other does not change the potential energy surface of a reaction. However, the twofold increase in mass significantly alters the vibrational frequencies of bonds to deuterium, leading to observable kinetic isotope effects (KIEs). This phenomenon allows researchers to determine whether a specific C-H bond is broken or formed in the rate-determining step of a reaction.

The selective functionalization of strong, unactivated C-H bonds is a major goal in modern organic synthesis. Adamantane (B196018) scaffolds, with their robust sp³-hybridized C-H bonds, are excellent model systems for these investigations. Using 1,3-Dimethyladamantane-d6, where deuterium atoms are placed at the reactive bridgehead positions, would allow for precise mechanistic inquiries into C-H activation.

For instance, in photocatalytic C-H functionalization reactions that proceed via a hydrogen atom transfer (HAT) mechanism, the use of a deuterated substrate can reveal crucial details about the HAT step. In a study on the functionalization of adamantane, researchers used deuterated adamantane to measure the kinetic isotope effect. They observed small KIE values from both intramolecular (kH/kD = 1.6) and intermolecular (kH/kD = 1.3) competition experiments. chemrxiv.org These values, being significantly smaller than the theoretical maximum for a primary KIE (typically 6-10), indicate that the C-H bond cleavage is not the turnover-limiting step in the catalytic cycle. chemrxiv.orgwikipedia.org Such an experiment with this compound would similarly clarify the role of C-H cleavage in its specific functionalization reactions.

| Experiment Type | Observed kH/kD | Mechanistic Implication |

|---|---|---|

| Intermolecular Competition | 1.3 | C-H bond cleavage is not the rate-determining step. |

| Intramolecular Competition | 1.6 | Consistent with an irreversible, exergonic HAT process with an early transition state. |

The synthesis of 1,3-Dimethyladamantane (B135411) itself often involves extensive skeletal rearrangements of other C12H20 isomers, which proceed through a series of carbocation intermediates. Deuterium labeling is an indispensable tool for mapping these complex pathways. By starting with a specifically deuterated precursor, chemists can track the migration of the deuterium labels in the final this compound product, thereby reconstructing the sequence of hydride and alkyl shifts.

Furthermore, deuterium labeling helps distinguish between concerted and stepwise rearrangement mechanisms. In a stepwise process, a discrete carbocation intermediate is formed, which can then undergo further rearrangement. In a concerted reaction, bond breaking and bond making occur simultaneously. These pathways can be differentiated by measuring secondary kinetic isotope effects at positions adjacent to the reacting center, as the hybridization of the carbon atom changes (or doesn't) in the transition state.

Theoretical and Experimental Determination of Kinetic Isotope Effects (KIEs)

The quantitative measurement of kinetic isotope effects provides deep insight into the transition state of a reaction. The magnitude of the KIE can help identify the rate-determining step and reveal the geometry of the transition state.

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. princeton.edu The effect arises because the C-D bond has a lower zero-point vibrational energy than a C-H bond, and therefore requires more energy to break. princeton.edu

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. princeton.edu These effects are smaller than primary KIEs but are highly informative about changes in the steric or electronic environment of the labeled position in the transition state.

An α-secondary KIE, where the isotope is on the carbon undergoing a reaction, is particularly sensitive to changes in hybridization. A change from sp³ (tetrahedral) to sp² (trigonal planar) hybridization during the rate-determining step, such as in the formation of a carbocation intermediate, typically results in a normal KIE (kH/kD ≈ 1.1–1.2). wikipedia.org Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD ≈ 0.8–0.9). wikipedia.org

In a study of a cationic rearrangement in a decalin system, a close structural analog to adamantane precursors, a secondary α-deuterium KIE was measured to be 1.00 ± 0.01. This lack of an isotope effect indicated that no rehybridization occurred at the migrating carbon center in the transition state. This result strongly supported a concerted 1,2-alkyl shift mechanism over a stepwise pathway involving the formation of a discrete carbocation intermediate. An analogous study using a deuterated precursor to this compound could provide similar definitive evidence for its formation mechanism.

| Observed kH/kD | Hybridization Change at α-Carbon | Inferred Mechanism |

|---|---|---|

| ~1.1-1.2 (Normal) | sp³ → sp² | Stepwise (Carbocation intermediate) |

| ~1.00 (Null) | No change | Concerted (No discrete intermediate) |

| ~0.8-0.9 (Inverse) | sp² → sp³ | Stepwise (sp² ground state) |

An equilibrium isotope effect (EIE) reflects the effect of isotopic substitution on an equilibrium constant. Unlike a KIE, which compares rates, an EIE compares the distribution of isotopes in the reactants and products once equilibrium has been reached. columbia.edu The underlying principle is that the heavier isotope (deuterium) preferentially enriches in the more strongly bonded, lower-energy state. columbia.edu

Analysis of Isotopic Scrambling and Exchange Phenomena Involving this compound

Following a comprehensive search of scientific literature, it has been determined that there are no specific research articles, experimental data, or detailed findings available that focus on the isotopic scrambling or hydrogen-deuterium exchange phenomena of this compound.

While the principles of isotopic scrambling and hydrogen-deuterium exchange are well-established in mechanistic organic chemistry, and studies on related adamantane derivatives exist, research specifically detailing these processes for this compound has not been published in the available scientific domain. Therefore, it is not possible to provide an analysis, data tables, or detailed research findings on this specific topic as requested.

Further research would be required to investigate the behavior of this compound with respect to isotopic scrambling and exchange under various experimental conditions. Such studies would be necessary to generate the specific data required for a thorough and scientifically accurate analysis.

Computational Chemistry and Quantum Mechanical Analysis of 1,3 Dimethyladamantane D6 Systems

Density Functional Theory (DFT) Investigations of Deuterated Adamantanes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. In the context of deuterated adamantanes, DFT provides invaluable insights into their fundamental characteristics.

Molecular Geometries and Vibrational Frequency Calculations

Vibrational frequency calculations are particularly sensitive to isotopic substitution. DFT calculations on deuterated adamantane (B196018) have shown significant shifts in vibrational modes involving the deuterium (B1214612) atoms. nih.govresearchgate.net The high-frequency C-H stretching vibrations, typically observed around 2850-3000 cm⁻¹, are expected to shift to lower frequencies (approximately 2100-2200 cm⁻¹) for the C-D bonds in 1,3-Dimethyladamantane-d6. This is a direct consequence of the heavier mass of deuterium compared to protium (B1232500). libretexts.orgwikipedia.org Other vibrational modes, such as bending and rocking frequencies involving the deuterated methyl groups, will also exhibit corresponding shifts to lower wavenumbers.

To illustrate the expected vibrational frequencies, the following interactive table provides a hypothetical comparison based on typical DFT calculation results for similar deuterated organic molecules.

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) |

| Methyl C-H/C-D Stretch | 2960 - 2980 | 2100 - 2250 |

| Methyl C-H/C-D Asymmetric Bend | 1450 - 1470 | 1030 - 1060 |

| Methyl C-H/C-D Symmetric Bend | 1370 - 1390 | 980 - 1000 |

| Adamantane Cage C-H Stretch | 2850 - 2930 | 2850 - 2930 |

| Adamantane Cage C-C Stretch | 750 - 1200 | 750 - 1200 |

Note: These are estimated values and the actual frequencies would require specific DFT calculations for this compound.

Energetic Profiles of Deuterium-Involved Reaction Pathways

The substitution of hydrogen with deuterium can have a measurable impact on the rates and mechanisms of chemical reactions, an effect known as the kinetic isotope effect (KIE). wikipedia.org DFT calculations are instrumental in mapping the potential energy surfaces of reactions and elucidating the energetic profiles of reaction pathways, including transition states and intermediates.

For adamantane derivatives, reactions often occur at the tertiary bridgehead positions. wikipedia.org For instance, in a hypothetical hydrogen abstraction reaction from one of the methyl groups of 1,3-dimethyladamantane (B135411), the cleavage of a C-D bond in the deuterated analogue would require more energy than the cleavage of a C-H bond. This is because the zero-point energy of the C-D bond is lower than that of the C-H bond. Consequently, the activation energy for the reaction involving the deuterated compound would be higher, leading to a slower reaction rate (a primary kinetic isotope effect).

Computational studies on the reaction mechanisms of adamantane derivatives, such as halogenation or oxidation, can reveal the detailed steps of these processes. wikipedia.orgacs.org By calculating the energies of reactants, transition states, and products for both the deuterated and non-deuterated species, the magnitude of the KIE can be predicted. This information is crucial for understanding reaction mechanisms and for designing isotopically labeled compounds for specific applications.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the adamantane cage itself is rigid, the methyl groups in 1,3-dimethyladamantane can rotate. Molecular dynamics (MD) simulations provide a powerful method to explore the conformational landscape and intermolecular interactions of molecules over time.

For this compound, MD simulations could be employed to study the rotational dynamics of the deuterated methyl groups. The increased mass of deuterium might slightly alter the rotational barriers and frequencies of the methyl groups compared to the non-deuterated analogue. Furthermore, MD simulations can provide insights into the packing of these molecules in the condensed phase and the nature of the intermolecular forces, which are predominantly van der Waals interactions for this nonpolar molecule.

The analysis of radial distribution functions from MD simulations can reveal the preferred distances and orientations between neighboring molecules, offering a microscopic picture of the liquid or solid state. While specific MD simulation data for this compound is not prevalent in the literature, studies on similar rigid molecules provide a framework for understanding its expected behavior. youtube.comnih.gov

Advanced Quantum Chemical Methods for Predicting Isotope Effects

Beyond standard DFT, more advanced quantum chemical methods can be employed for highly accurate predictions of isotope effects. rsc.org Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, while computationally more demanding, can provide a more refined description of electron correlation, which can be important for accurate energy calculations.

The prediction of kinetic isotope effects, in particular, benefits from high-level quantum chemical calculations. acs.org These methods can be used to calculate the vibrational frequencies of the reactants and the transition state with high accuracy, which are essential for determining the zero-point energies and predicting the KIE. For reactions where quantum mechanical tunneling is significant, more sophisticated theoretical models that incorporate tunneling corrections are necessary for accurate predictions. wikipedia.org

The study of isotope effects is a cornerstone of physical organic chemistry, providing deep insights into reaction mechanisms. libretexts.orgyoutube.com The application of advanced quantum chemical methods to molecules like this compound allows for a detailed theoretical understanding of how isotopic substitution influences chemical reactivity, complementing and guiding experimental investigations.

Advanced Research Applications of Deuterated Adamantanes in Chemical Sciences

Deuterated Adamantanes in Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, frequently employs adamantane (B196018) derivatives due to their well-defined shape and size, making them ideal "guest" molecules in host-guest complexes. nih.gov

Design of Self-Assembled Systems

Adamantane's rigid structure and lipophilic nature drive its inclusion into the cavities of various "host" molecules, such as cyclodextrins. This interaction is a powerful tool for the design of self-assembled systems, including nanocapsules, and stimuli-responsive materials. While the use of adamantane derivatives in this context is well-established, specific studies detailing the use of 1,3-Dimethyladamantane-d6 in the design of such systems are not available. In principle, the deuteration of the methyl groups would not significantly alter the size or shape of the molecule, suggesting it would retain its ability to form inclusion complexes. The primary impact of deuteration would be on the spectroscopic properties of the molecule, which could be exploited in analytical studies of these systems.

Molecular Recognition Studies

The precise fit between adamantane derivatives and host molecules is a cornerstone of molecular recognition research. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying these interactions. The substitution of hydrogen with deuterium (B1214612) in this compound would render the methyl groups "silent" in standard ¹H NMR spectra, which could be advantageous in simplifying complex spectra and highlighting the signals of the host molecule or other parts of the guest molecule. This isotopic labeling could serve as a powerful tool for elucidating the precise nature of host-guest interactions and the dynamics of complex formation and dissociation. However, no specific molecular recognition studies employing this compound have been reported.

Role in Material Science and Engineering

Adamantane's thermal stability and rigid structure make it an attractive component for the development of robust polymers and materials with unique properties. solubilityofthings.com

Development of Deuterium-Containing Polymeric and Hybrid Materials

The incorporation of adamantane units into polymer backbones can enhance their thermal stability and mechanical properties. While research into adamantane-containing polymers is ongoing, there is no specific mention of the use of this compound in the synthesis of new polymeric or hybrid materials. The primary benefit of incorporating deuterated monomers would be to create materials with altered vibrational properties, which could be of interest for certain optical or spectroscopic applications.

Applications in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

Deuteration of organic materials used in Organic Light-Emitting Diodes (OLEDs) is a known strategy to improve device lifetime and efficiency. The replacement of carbon-hydrogen bonds with stronger carbon-deuterium bonds can suppress non-radiative decay pathways, leading to enhanced performance. While the general principle is well-established, there is no evidence in the available literature to suggest that this compound has been specifically investigated or utilized in the development of optoelectronic devices. Its properties as a potential host or additive in OLEDs remain unexplored.

Methodological Advancements in Isotope-Labeling for Complex Chemical Systems

Isotope labeling is a critical technique for tracing the path of molecules through chemical reactions or biological systems. nih.gov Deuterium is a commonly used stable isotope for this purpose.

The synthesis of deuterated compounds is a key aspect of isotope labeling studies. While general methods for the synthesis of adamantane derivatives are known, specific synthetic routes for this compound are not detailed in research literature, though it is commercially available. The use of this compound as an isotopic tracer in complex chemical systems has not been documented. In principle, it could be used to study reaction mechanisms or as an internal standard in mass spectrometry-based analyses. However, without specific research findings, its role in advancing isotope-labeling methodologies remains speculative.

Future Perspectives and Emerging Directions in 1,3 Dimethyladamantane D6 Research

Innovations in Deuterium (B1214612) Labeling Synthesis and Purification Technologies

The synthesis of 1,3-Dimethyladamantane-d6, chemically designated as (1r,3r,5s,7s)-1,3-Bis(methyl-d3)adamantane, involves the introduction of six deuterium atoms at the methyl groups. alentris.orgchromatoscientific.com While established methods for the synthesis of the parent compound, 1,3-dimethyladamantane (B135411), often involve the Lewis acid-catalyzed rearrangement of polycyclic hydrocarbon precursors, the future of deuterated adamantane (B196018) synthesis lies in more precise and efficient labeling technologies. google.comorgsyn.org

Innovations in this area are expected to focus on late-stage C-H activation and deuteration, which would allow for the introduction of deuterium into pre-formed adamantane skeletons with high regioselectivity. This approach would be a significant advancement over methods that require the construction of the adamantane cage from deuterated starting materials. Furthermore, the use of continuous flow reactors, such as the H-Cube®, for deuteration reactions offers a promising avenue for the safe and efficient production of deuterated compounds like this compound, utilizing D2O as the deuterium source. thalesnano.com

Advances in purification technologies are also crucial for obtaining high-purity this compound. Traditional methods like rectification are effective for the non-deuterated analog, but the separation of isotopologues presents a greater challenge. google.com Future strategies may involve the use of advanced chromatographic techniques or novel materials such as metal-organic frameworks (MOFs) that can differentiate between isotopic compounds.

Table 1: Comparison of Conventional and Emerging Synthesis & Purification Technologies for Deuterated Adamantanes

| Technology | Description | Advantages |

| Conventional Synthesis | Isomerization of hydrocarbon precursors with deuterated reagents. | Established and scalable for non-deuterated analogs. |

| Emerging Synthesis | Late-stage C-H activation and deuteration, continuous flow deuteration. | Higher precision, efficiency, and safety. |

| Conventional Purification | Rectification and standard chromatography. | Effective for bulk separation of non-isotopic impurities. |

| Emerging Purification | Advanced chromatography, metal-organic frameworks (MOFs). | Potential for high-resolution separation of isotopologues. |

Integration of Deuterated Adamantanes in Novel Analytical Probes

The unique spectroscopic properties of deuterated compounds make them invaluable as internal standards in analytical chemistry. This compound is already utilized as a reference standard, likely in mass spectrometry and quantitative nuclear magnetic resonance (qNMR) for the analysis of its non-deuterated counterpart, memantine (B1676192), a drug used in the treatment of Alzheimer's disease. chromatoscientific.comnih.gov The future, however, holds the potential for integrating deuterated adamantanes into more sophisticated analytical probes.

The rigid and bulky nature of the adamantane cage makes it an excellent scaffold for the design of molecular probes. medchemexpress.com By incorporating deuterated adamantane moieties into larger molecules, researchers can create probes for surface recognition studies, leveraging the unique vibrational signatures of the C-D bonds for techniques like Raman spectroscopy. Furthermore, the use of adamantane derivatives in liposomes for drug delivery and as anchors in lipid bilayers opens up the possibility of using this compound as a tracer to study the behavior and fate of these delivery systems in biological environments. medchemexpress.com

Theoretical and Experimental Synergies in Isotope Effect Studies

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms. wikipedia.orgprinceton.edu The replacement of hydrogen with deuterium in 1,3-dimethyladamantane can significantly alter the rates of reactions involving the cleavage of C-H bonds at the methyl groups or on the adamantane cage itself. wikipedia.org Future research will likely focus on the interplay between theoretical calculations and experimental measurements of KIEs for reactions involving this compound.

Theoretical models can predict the magnitude of both primary and secondary KIEs, providing insights into the transition state structures of chemical reactions. princeton.edu For instance, small KIE values were observed in an intramolecular competition experiment with 1-adamantyl-d2, suggesting that the hydrogen atom transfer is irreversible. Experimental validation of these theoretical predictions for reactions such as C-H functionalization or metabolic transformations of this compound will be crucial. This synergy will not only deepen our fundamental understanding of reaction mechanisms but also aid in the design of more stable and selective deuterated molecules for various applications.

Table 2: Predicted vs. Potential Experimental Kinetic Isotope Effects (KIE) for Reactions Involving Adamantane Derivatives

| Reaction Type | Predicted KIE (kH/kD) | Potential Experimental Focus with this compound |

| C-H Bond Cleavage (Primary) | > 1 (Normal KIE) | Studying the mechanism of oxidation or functionalization at the methyl groups. |

| Steric Effects (Secondary) | < 1 (Inverse KIE) | Investigating reactions where the bulky adamantane cage influences the transition state. |

| Solvolysis (Secondary) | ~1.1-1.2 | Probing the stability of carbocation intermediates in reactions involving the adamantane core. |

Expanding the Scope of Application in Diverse Chemical Disciplines

While the primary application of 1,3-dimethyladamantane is as an intermediate in pharmaceutical synthesis, the introduction of deuterium in this compound opens doors to a wider range of applications in various chemical fields. nih.gov

In medicinal chemistry , beyond its use as an internal standard, deuteration of the metabolically susceptible methyl groups could potentially lead to the development of new drug candidates with improved pharmacokinetic profiles.

In polymer science , adamantane derivatives are known to enhance the thermal and mechanical properties of polymers. wikipedia.org The use of deuterated polymers, including those incorporating this compound, is of significant interest for neutron scattering studies, which can provide detailed information about polymer structure and dynamics. ornl.govresearchgate.net The unique scattering properties of deuterium allow for contrast variation experiments that can elucidate the conformation and aggregation of polymer chains. sine2020.eu

In materials science , the rigid, cage-like structure of adamantane makes it a valuable building block for the synthesis of novel materials. The incorporation of this compound into these materials could provide a means to probe their structure and properties using techniques sensitive to isotopic substitution.

Finally, in catalysis , adamantane derivatives have been explored as ligands for transition metal catalysts. The use of deuterated ligands like those derived from this compound could offer a way to study catalyst-substrate interactions and reaction mechanisms through KIE studies.

Q & A

Q. What are the recommended analytical methods for characterizing 1,3-Dimethyladamantane-d6 in pharmaceutical research?

Characterization of this compound requires validated analytical techniques to ensure structural integrity and isotopic purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming deuteration at specific positions, while mass spectrometry (MS) verifies molecular weight and isotopic distribution. High-performance liquid chromatography (HPLC) ensures chemical purity, with retention times cross-referenced against non-deuterated analogs. These methods align with pharmacopeial standards (USP/EP) for reference materials used in method validation and quality control (QC) during drug development .

Q. How should this compound be stored to maintain stability in laboratory settings?

Stability is maximized by storing the compound at room temperature (20–25°C) in airtight, light-protected containers. Exposure to UV light or moisture should be avoided to prevent degradation or isotopic exchange. Regular stability testing under ICH guidelines is recommended for long-term storage .

Q. What is the role of this compound as a reference standard in pharmaceutical method validation?

This deuterated compound serves as an internal standard for quantifying non-deuterated analogs in mass spectrometry-based assays, improving accuracy by compensating for matrix effects. It is also used in forced degradation studies to identify impurities and validate analytical methods for drugs like Memantine hydrochloride, ensuring compliance with regulatory requirements for Abbreviated New Drug Applications (ANDAs) .

Advanced Research Questions

Q. How do thermal decomposition kinetics of this compound compare to its non-deuterated analog under high-temperature conditions?

While direct data on the deuterated form is limited, studies on non-deuterated 1,3-Dimethyladamantane (1,3-DMA) provide a baseline. In batch reactors (693–743 K), 1,3-DMA exhibits rate constants ranging from s⁻¹ to s⁻¹, with Arrhenius parameters s⁻¹ and kJ·mol⁻¹ . Deuterated analogs typically show slower decomposition due to kinetic isotope effects (KIEs), but experimental validation is required.

Q. Table 1: Thermal Decomposition Kinetics of 1,3-DMA (Non-Deuterated)

| Temperature (K) | Rate Constant (×10⁻⁷ s⁻¹) |

|---|---|

| 693 | 4.00 |

| 743 | 35.19 |

Q. What methodological considerations are critical when designing experiments to assess isotopic effects in deuterated adamantane derivatives?

Key considerations include:

- Reactor Type : Flow reactors (873–973 K, 0.1–5.0 MPa) enable rapid quenching of decomposition products, whereas batch reactors allow prolonged observation of intermediates .

- Isotopic Purity : Ensure ≥97 atom % D via MS and NMR to minimize confounding variables .

- Pressure Effects : Higher pressures in flow reactors may suppress volatile byproduct formation, altering apparent kinetics .

Q. How can researchers resolve discrepancies in decomposition rate constants obtained from batch versus flow reactor systems?

Discrepancies arise from differences in residence time, pressure, and heat transfer. For example, flow reactors at 973 K and 5.0 MPa may show higher conversions due to rapid product removal, while batch reactors at lower temperatures (743 K) reflect equilibrium-limited kinetics. Computational fluid dynamics (CFD) modeling and in-situ spectroscopic monitoring (e.g., FTIR) can reconcile these differences by quantifying localized temperature gradients and intermediate stability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in thermal stability data between academic studies and industrial QC reports?

Industrial QC often uses accelerated stability tests (e.g., 40°C/75% RH for 6 months), while academic studies may employ extreme conditions (e.g., >700 K). Cross-validate findings by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.